molecular formula C16H20N2O2S B11363737 4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11363737
M. Wt: 304.4 g/mol
InChI Key: XXHUFRLPGNPTEZ-UHFFFAOYSA-N
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Description

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-1,3-thiazol-4-ylmethanamine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins that are crucial for cell survival and proliferation. For example, it may inhibit the activity of kinases involved in signal transduction pathways, leading to the disruption of cellular processes and induction of apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its butoxy and benzamide groups contribute to its unique properties compared to other thiazole derivatives .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C16H20N2O2S/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-10-14-11-21-12(2)18-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)

InChI Key

XXHUFRLPGNPTEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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